N-(4-(3-amino-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(3-amino-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C11H11N3O2S2 and its molecular weight is 281.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(4-(3-amino-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological activity, and potential therapeutic applications, supported by relevant data and research findings.
Synthesis of the Compound
The synthesis of this compound typically involves several key steps:
- Formation of the Thiazole Ring : This is achieved through the cyclization of a thioamide with an α-haloketone.
- Introduction of the Amino Group : The amino group is added via nucleophilic substitution.
- Formation of the Thiophene Ring : The thiophene moiety is synthesized separately and then coupled with the thiazole derivative through a carboxamide linkage.
Anticancer Properties
Research indicates that compounds with thiazole and thiophene functionalities often exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to this compound can inhibit cancer cell proliferation by inducing apoptosis. In vitro tests demonstrated that certain derivatives had IC50 values (the concentration required to inhibit cell growth by 50%) in the micromolar range against various cancer cell lines, including MCF-7 and U87 glioblastoma cells .
Table 1: Anticancer Activity Summary
Compound Name | Cell Line | IC50 Value (μM) | Mechanism of Action |
---|---|---|---|
Compound 1 | MCF-7 | 25.72 ± 3.95 | Induces apoptosis |
Compound 2 | U87 | 45.2 ± 13.0 | Inhibits proliferation |
Compound 3 | PC-3 | 12.19 ± 0.25 | Targets androgen receptor |
Antimicrobial Activity
The compound's thiazole and thiophene rings are known for their antimicrobial properties. Preliminary studies suggest that this compound exhibits activity against various bacterial strains, potentially serving as a lead compound for developing new antibiotics .
The biological activity of this compound is believed to involve several biochemical pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation or bacterial metabolism.
- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells, leading to cell death.
- Interaction with Receptors : It may modulate receptor activities, impacting various signaling pathways crucial for cell survival and growth.
Case Studies
Several studies have focused on the biological effects of thiazole derivatives:
- Study on Cancer Cells : A study demonstrated that a structurally similar thiazole derivative significantly inhibited tumor growth in murine models, showcasing its potential as an anticancer agent .
- Antimicrobial Testing : Research involving various thiazole derivatives indicated broad-spectrum antimicrobial activity, suggesting that modifications to the core structure could enhance efficacy against resistant strains .
Properties
IUPAC Name |
N-[4-(3-amino-3-oxopropyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S2/c12-9(15)4-3-7-6-18-11(13-7)14-10(16)8-2-1-5-17-8/h1-2,5-6H,3-4H2,(H2,12,15)(H,13,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAQBUGSJOLLGTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=NC(=CS2)CCC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.